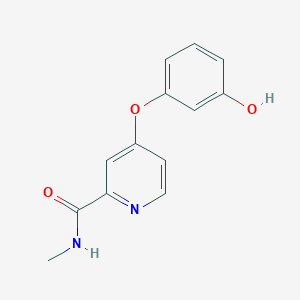

4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide

Description

4-(3-Hydroxyphenoxy)-N-methylpyridine-2-carboxamide is a synthetic small molecule characterized by a pyridine-2-carboxamide core substituted with a methyl group and a 3-hydroxyphenoxy moiety. These analogs share a common pyridine-2-carboxamide scaffold but differ in substituents on the phenoxy ring, which critically influence their pharmacological and pharmacokinetic profiles .

Propriétés

IUPAC Name |

4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-14-13(17)12-8-11(5-6-15-12)18-10-4-2-3-9(16)7-10/h2-8,16H,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEGILSIIDXDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183073-05-3 | |

| Record name | 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

-

Nucleophilic Aromatic Substitution: : The initial step often involves the nucleophilic aromatic substitution of a halogenated pyridine derivative with a hydroxyphenol. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

-

Amidation: : The resulting intermediate is then subjected to amidation with methylamine. This step can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to improve the yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Catalysis: Employing catalysts to accelerate reaction rates and increase efficiency.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Hydroxyphenoxy)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties:

The compound has been studied for its potential as an anticancer agent. It is known to inhibit the activity of Raf kinase, an enzyme involved in cell proliferation and survival pathways that are often dysregulated in cancers. This inhibition can lead to reduced tumor growth and may be particularly effective in treating hyper-proliferative disorders such as various sarcomas and leukemias .

PPAR Agonism:

Research indicates that derivatives of this compound can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial targets in the treatment of metabolic disorders such as Type 2 diabetes mellitus. The compound's ability to interact with PPARs suggests it may help regulate glucose metabolism and lipid storage .

Pharmacological Applications

Opioid Receptor Antagonism:

There is growing interest in the compound's derivatives as potential κ-opioid receptor antagonists. These compounds have shown promise in preclinical studies for treating conditions like depression, anxiety, and addiction by modulating the opioid system without the addictive properties associated with traditional opioids .

Antibacterial Activity:

Recent studies have also explored the antibacterial properties of related compounds. For example, certain derivatives have demonstrated significant activity against ESBL-producing E. coli strains, suggesting a potential application in combating antibiotic-resistant bacterial infections .

Research Applications

Biochemical Research:

4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide serves as a versatile small molecule in biochemical assays and research settings. Its unique structure allows it to be used as a tool for studying enzyme interactions and cellular signaling pathways, particularly those involving kinases and nuclear receptors .

Case Studies and Findings

Mécanisme D'action

The mechanism by which 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Pathway Interference: Affecting metabolic or signaling pathways at the molecular level.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below highlights structural variations and their implications:

Notes:

- The 3-hydroxyphenoxy group in the target compound introduces a polar hydroxyl group, which may enhance aqueous solubility compared to halogenated analogs like Regorafenib and Sorafenib.

- Regorafenib and Sorafenib feature bulky, lipophilic substituents (e.g., trifluoromethyl, chloro), optimizing kinase-binding pocket interactions but increasing metabolic stability challenges .

- 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide lacks halogenation, making it a versatile intermediate for drug synthesis .

Pharmacological Profiles

- Kinase Inhibition:

- Regorafenib inhibits a broader spectrum of kinases than Sorafenib due to its additional fluorine atom, which enhances steric and electronic interactions with kinase ATP-binding pockets .

- Sorafenib’s lack of the 3-fluoro substituent reduces its potency against FGFR and RET kinases compared to Regorafenib .

- Clinical Efficacy: Regorafenib demonstrates improved progression-free survival in metastatic colorectal cancer (mCRC) and hepatocellular carcinoma (HCC) compared to Sorafenib, attributed to its extended kinase inhibition profile .

Activité Biologique

4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

The structure includes a pyridine ring substituted with a carboxamide group and a phenoxy group that features a hydroxyl substituent, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group on the phenoxy moiety can form hydrogen bonds, enhancing binding affinity to target proteins. This interaction can modulate biochemical pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Activity Against Bacteria : In vitro studies have demonstrated that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for effective compounds are often reported in the range of 8–32 μM against various strains, including E. coli and S. aureus .

Antioxidant Properties

The compound has shown potential antioxidant activity, which is critical in preventing oxidative stress-related cellular damage. Studies suggest that it may scavenge free radicals effectively, contributing to its protective effects in biological systems .

Anti-inflammatory Effects

In several studies, derivatives of this compound have been evaluated for their anti-inflammatory properties. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell models exposed to lipopolysaccharides (LPS) . This suggests a potential therapeutic role in inflammatory diseases.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.